molecular formula C15H13NO2 B051034 5-Phenoxy-3-methylindoline-2-one CAS No. 115608-94-1

5-Phenoxy-3-methylindoline-2-one

Cat. No.: B051034
CAS No.: 115608-94-1
M. Wt: 239.27 g/mol
InChI Key: IIKIJJJITNWFBC-UHFFFAOYSA-N
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Description

5-Phenoxy-3-methylindoline-2-one is a synthetically derived organic compound belonging to the indolinone class, recognized for its potential as a key chemical scaffold in medicinal chemistry and pharmacological research. Its core structure features a 2-indolinone moiety substituted with a methyl group at the 3-position and a phenoxy group at the 5-position. This specific substitution pattern is of significant interest for the design and development of novel small-molecule inhibitors, particularly targeting various protein kinases and other ATP-binding enzymes involved in critical cellular signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-phenoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10-13-9-12(7-8-14(13)16-15(10)17)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKIJJJITNWFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)OC3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616956
Record name 3-Methyl-5-phenoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115608-94-1
Record name 3-Methyl-5-phenoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Strategies for 5 Phenoxy 3 Methylindoline 2 One and Its Congeners

Established Methodologies for Indolin-2-one Core Synthesis

The indolin-2-one (oxindole) skeleton is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. The creation of this core structure, particularly with substituents like the 5-phenoxy group, can be achieved through both classic and contemporary chemical reactions.

Classic Cyclization and Condensation Reactions

Traditional methods for constructing the indolin-2-one core often rely on robust cyclization and condensation reactions that have been refined over decades.

One of the most venerable methods for indole (B1671886) synthesis, which can be a precursor to indolin-2-ones, is the Fischer Indole Synthesis . Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. beilstein-journals.orgresearchgate.netnih.gov For a target like 5-phenoxyindolin-2-one, a plausible route would involve the reaction of a (4-phenoxyphenyl)hydrazine (B103516) with a pyruvate (B1213749) derivative to form a 5-phenoxyindole-2-carboxylate, which can then be converted to the desired indolin-2-one. The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated hydrazone. researchgate.net The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial for the reaction's success. researchgate.netwikipedia.org

Another classic approach is the Reissert Indole Synthesis , which involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester, followed by reductive cyclization to yield the indole-2-carboxylic acid. wikipedia.org Adapting this for the target molecule would require a 4-phenoxy-2-nitrotoluene starting material.

Intramolecular cyclizations are also a cornerstone of classic indolin-2-one synthesis. For example, the base-catalyzed intramolecular cyclization of 2-bromoacetyl-N-(phenylsulfonyl) aniline (B41778) derivatives can yield N-protected indolin-3-ones, which are related structures. chemicalbook.com Similarly, the condensation of anilines with quinones represents another classic route to hydroxylated indoles, which could potentially be converted to phenoxy derivatives. For instance, ethyl β-propylamino-cinnamates have been condensed with benzoquinone to produce 5-hydroxy-2-phenylindole derivatives. rsc.org

Modern Approaches for Core Formation

Contemporary organic synthesis has introduced a variety of more efficient and selective methods for constructing the indolin-2-one core, often employing transition metal catalysis.

Palladium-catalyzed reactions are at the forefront of modern indole and indolin-2-one synthesis. A significant advancement is the Buchwald-Hartwig amination , a cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.org This methodology can be adapted for C-O bond formation to synthesize aryl ethers. organic-chemistry.orgresearchgate.net A highly effective strategy for synthesizing the 5-phenoxyindolin-2-one core would involve the palladium-catalyzed coupling of a 5-halo-indolin-2-one (e.g., 5-bromoindolin-2-one) with phenol (B47542). This reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

Furthermore, palladium catalysis can be used to construct the heterocyclic ring itself. The Buchwald modification of the Fischer indole synthesis involves the Pd-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. researchgate.net Other palladium-catalyzed methods include the [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides organic-chemistry.org and the N-heteroannulation of 2-nitrostyrenes under a carbon monoxide atmosphere. acs.org

Iron-catalyzed reactions have also emerged as a powerful tool. For example, the FeCl₃-catalyzed oxidative 1,2-alkylarylation of N-arylacrylamides provides a direct route to 3,3-disubstituted oxindoles. researchgate.net

Advanced Derivatization and Functionalization of the Indolin-2-one Scaffold

Once the indolin-2-one core is formed, the introduction of substituents at specific positions, such as the C3 methyl group in 5-Phenoxy-3-methylindoline-2-one, requires precise and often stereocontrolled chemical transformations.

Regioselective Introduction of Substituents

The synthesis of this compound from a pre-formed indolin-2-one scaffold necessitates two key regioselective steps: the introduction of the phenoxy group at the C5 position and the methylation at the C3 position.

As mentioned, the Buchwald-Hartwig etherification is a prime method for regioselectively installing the C5-phenoxy group. This palladium-catalyzed cross-coupling offers high functional group tolerance and is effective for forming diaryl ethers. organic-chemistry.orgresearchgate.net The reaction would couple a 5-halo-indolin-2-one with phenol or a substituted phenol, allowing for diverse congeners.

The introduction of the methyl group at the C3 position is typically achieved via enolate alkylation . The N-protected 5-phenoxyindolin-2-one can be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C3 position, forming a planar enolate. This enolate can then be trapped with an electrophilic methyl source, like methyl iodide, to install the C3-methyl group. The regioselectivity is driven by the enhanced acidity of the α-proton to the carbonyl group.

Stereoselective Synthesis of Chiral Analogs

The C3 position of 3-substituted indolin-2-ones is a stereocenter. The synthesis of enantiomerically pure this compound requires asymmetric methods to control the stereochemistry of the C3-methylation step.

Chiral auxiliaries offer a reliable strategy for diastereoselective alkylation. An achiral N-unsubstituted indolin-2-one can be temporarily appended with a chiral auxiliary, most commonly at the nitrogen atom. Evans oxazolidinones are a well-established class of auxiliaries that can be used for this purpose. researchgate.netwilliams.edu The N-acylated oxazolidinone directs the approach of the alkylating agent to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched 3-methylindolin-2-one. wikipedia.orgresearchgate.net

Asymmetric phase-transfer catalysis (PTC) provides an elegant alternative for the enantioselective alkylation of oxindoles. This method uses a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, to ferry the enolate from an aqueous or solid phase into an organic phase where it reacts with the electrophile. beilstein-journals.orgnih.govnih.gov The chiral catalyst creates a chiral ion pair with the enolate, effectively shielding one face and directing the alkylation to occur from the other. researchgate.netthieme-connect.com This approach has been successfully applied to the synthesis of oxindoles with all-carbon quaternary stereocenters. researchgate.net

A more recent and highly selective method is biocatalysis . S-adenosyl methionine (SAM)-dependent methyltransferases have been identified that can perform stereo- and regioselective methylation at the C3 position of indole derivatives. nih.govresearchgate.net The enzyme PsmD, for example, is responsible for the enantioselective dearomative C3-methylation in the biosynthesis of physostigmine (B191203) and shows remarkable substrate promiscuity, making it a powerful tool for creating chiral pyrroloindoline structures. nih.govresearchgate.net

Comparison of Asymmetric C3-Alkylation Methods

MethodPrincipleTypical Reagents/CatalystsAdvantagesReported Enantioselectivity (ee)
Chiral AuxiliaryDiastereoselective alkylation of an auxiliary-bound substrate.Evans oxazolidinones, (S)-indoline auxiliaries. williams.edunih.govReliable, predictable stereochemical outcome.High (often >98% de). nih.gov
Phase-Transfer CatalysisEnantioselective alkylation in a biphasic system using a chiral catalyst.Cinchona alkaloid-derived quaternary ammonium salts. beilstein-journals.orgthieme-connect.comOperationally simple, avoids stoichiometric chiral reagents.Up to 97% ee. researchgate.net
BiocatalysisEnzyme-catalyzed stereoselective methylation.SAM-dependent methyltransferases (e.g., PsmD). nih.govExtremely high selectivity, mild reaction conditions.>99% ee. nih.gov

Parallel Synthesis and Library Generation

The indolin-2-one scaffold, with its multiple points for diversification, is well-suited for the generation of chemical libraries for drug discovery. Parallel synthesis techniques allow for the rapid creation of a multitude of analogs of this compound. researchgate.net

A solution-phase parallel synthesis approach has been developed for 3,5,6-substituted indolin-2-ones, demonstrating the feasibility of creating libraries based on this core structure. nih.gov This strategy allows for three points of diversification. For a library based on this compound, one could envision a synthetic plan where:

A core 3-methylindolin-2-one is prepared.

This core is halogenated at the C5 position.

A parallel Buchwald-Hartwig etherification is performed using an array of different phenols to generate diversity at the 5-position.

Alternatively, one could start with a 5-phenoxyindolin-2-one and perform parallel alkylations at the C3 position with various electrophiles.

These libraries can be synthesized using automated or semi-automated platforms, which handle the repetitive steps of reagent addition, reaction, work-up, and purification, significantly accelerating the drug discovery process. nih.gov

Sustainable and Efficient Synthesis Techniques

The synthesis of the this compound core can be approached through various strategies, with modern methods focusing on sustainability and efficiency. A plausible and efficient synthetic route would involve the coupling of a pre-functionalized oxindole (B195798) core with a phenoxy moiety. For instance, starting with 5-bromo-3-methylindoline-2-one, a C-O cross-coupling reaction can be utilized to introduce the phenoxy group. This key transformation can be achieved using classical methods like the Ullmann condensation or more modern, milder techniques such as the Buchwald-Hartwig amination-type etherification. The subsequent application of sustainable technologies to these foundational reactions is where significant improvements in efficiency and environmental impact can be realized.

Application of Flow Chemistry for Enhanced Reaction Efficiency

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of complex molecules like this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions.

The application of flow chemistry to the synthesis of the indolinone core has been demonstrated to be highly effective. For example, the intermolecular C(sp³)–H arylation to form various oxindoles has been successfully implemented in a continuous-flow setup. By utilizing a polymer-supported N-heterocyclic carbene-palladium complex, researchers have developed a waste-minimized protocol for oxindole synthesis. This approach not only facilitates catalyst recovery and reuse but also significantly reduces the environmental factor (E-factor), a key metric for assessing the amount of waste generated per unit of product. wikipedia.org

A hypothetical flow synthesis of this compound could be envisioned as follows: A packed-bed reactor containing a solid-supported catalyst (e.g., a polymer-bound palladium or copper catalyst) would be used. A solution of 5-bromo-3-methylindoline-2-one, phenol, and a suitable base dissolved in an appropriate solvent would be continuously pumped through the heated reactor. The product stream would then be collected, and the desired compound isolated through a simplified work-up procedure. This continuous process would allow for rapid production, easy scalability, and a significant reduction in solvent and reagent waste compared to traditional batch methods.

Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Oxindole Synthesis

ParameterBatch SynthesisFlow Synthesis
Reaction Time Several hours to daysMinutes to a few hours
Productivity LowerSignificantly higher
Safety Handling of bulk, potentially hazardous reagentsSmaller reaction volumes, better heat dissipation
Scalability ChallengingStraightforward by extending run time
Waste Generation Higher (larger solvent volumes, catalyst waste)Lower (reduced solvent, catalyst recycling)

Catalytic Approaches for Eco-Friendly Transformations

The choice of catalyst is paramount in developing green and efficient synthetic routes. For the crucial C-O bond formation in the synthesis of this compound, both copper- and palladium-catalyzed reactions have been extensively studied and refined to be more environmentally benign.

The Ullmann condensation , a classical copper-catalyzed reaction, has been modernized to overcome its traditional limitations of harsh reaction conditions (high temperatures and stoichiometric copper). wikipedia.org Modern protocols utilize catalytic amounts of copper salts with various ligands, such as diamines and amino acids, which promote the reaction under milder conditions. organic-chemistry.org The use of recyclable heterogeneous copper catalysts, such as copper oxide nanoparticles, further enhances the sustainability of this method by simplifying catalyst separation and reuse. mdpi.com

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed alternative to the Ullmann reaction. nih.gov This methodology often proceeds under milder conditions and with a broader substrate scope. The development of highly active and stable palladium-precatalysts and sterically hindered phosphine ligands has been instrumental in improving the efficiency and applicability of this reaction. organic-chemistry.org These catalysts can achieve high turnover numbers, meaning a very small amount of catalyst is required to produce a large quantity of product, thus minimizing metal waste.

For the synthesis of this compound, a catalytic approach would involve reacting 5-bromo-3-methylindoline-2-one with phenol in the presence of a catalyst and a base.

Table 2: Key Catalytic Systems for C-O Bond Formation

Catalytic SystemMetalTypical LigandsAdvantages
Modern Ullmann Copper (Cu)Phenanthrolines, Amino Acids, DiaminesLow-cost metal, improving conditions
Buchwald-Hartwig Palladium (Pd)Biarylphosphines (e.g., XPhos, SPhos)Mild conditions, broad scope, high efficiency

By integrating these advanced catalytic methods with flow chemistry, the synthesis of this compound and its congeners can be achieved with high efficiency, minimal environmental impact, and excellent control over product quality, aligning with the principles of green and sustainable chemistry.

Comprehensive Biological Activity Spectrum of 5 Phenoxy 3 Methylindoline 2 One Derivatives

Oncological Research and Anticancer Potential

Derivatives of the indoline-2-one scaffold have shown promising anticancer properties through various mechanisms. nih.govrsc.orgresearchgate.net The core structure allows for modifications that can lead to potent and selective anticancer agents. rsc.org Research has highlighted that these compounds can induce cell death, inhibit cell proliferation, and prevent the formation of new blood vessels that supply tumors. nih.govpensoft.netmdpi.com

In Vitro Antiproliferative and Cytotoxic Efficacy against Cancer Cell Lines

Numerous studies have demonstrated the in vitro antiproliferative and cytotoxic effects of indoline-2-one derivatives against a variety of human cancer cell lines.

One study synthesized a series of novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives and evaluated their cytotoxic efficacy. Among these, the compound LM08, which has a 6-Cl substitution, showed potent and selective cytotoxic effects against the A2780 ovarian cancer cell line. nih.gov

Another study focused on 5-methoxyindole (B15748) tethered C-5 functionalized isatins, which share a structural similarity. Compounds 5o and 5w from this series were identified as highly active antiproliferative agents with IC₅₀ values of 1.69 and 1.91 µM, respectively, showing greater potency than the standard drug sunitinib (B231) (IC₅₀=8.11 µM). nih.gov Compound 5o also demonstrated growth inhibition in the multidrug-resistant lung cancer cell line NCI-H69AR with an IC₅₀ value of 10.4 μM. nih.gov

Furthermore, a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and tested for their antiproliferative activity against several human carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2. nih.gov Compounds 6a, 7e, and 7g from this series were found to have potent antiproliferative activity across all tested cell lines. nih.gov

The isoflavone (B191592) phenoxodiol (B1683885) has also been shown to induce significant cytotoxicity in prostate cancer cell lines (LNCaP, DU145, and PC3). nih.govnih.gov

Table 1: In Vitro Antiproliferative Activity of 5-Phenoxy-3-methylindoline-2-one Derivatives and Related Compounds

Compound/Derivative Series Cancer Cell Line(s) Key Findings Reference(s)
3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones (LM08) A2780 (Ovarian) Potent and selective cytotoxic efficacy. nih.gov
5-methoxyindole tethered C-5 functionalized isatins (5o, 5w) Various IC₅₀ values of 1.69 and 1.91 µM; more potent than sunitinib. nih.gov
5-(4-methyl-benzylidene)-thiazolidine-2,4-diones (6a, 7e, 7g) HeLa, HT-29, MCF-7, HepG-2 Potent antiproliferative activity on all tested cell lines. nih.gov
Phenoxodiol LNCaP, DU145, PC3 (Prostate) Induces significant cytotoxicity. nih.govnih.gov
4-amino-thieno[2,3-d]pyrimidine-6-carboxylates (Compound 2) MCF-7 (Breast) IC₅₀ of 4.3 ± 0.11 µg/mL (0.013 µM). mdpi.com

Mechanisms of Cell Death Induction: Apoptosis and Necroptosis

Derivatives of this compound and related structures have been shown to induce cancer cell death through multiple pathways, primarily apoptosis and, more recently, necroptosis.

Apoptosis: Apoptosis, or programmed cell death, is a common mechanism by which these compounds exert their anticancer effects. For instance, the novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative, LM08, was found to inhibit the clonogenic survival of A2780 ovarian cancer cells by inducing apoptosis. nih.gov Similarly, a naphthalene (B1677914) derivative, MS-5, induced apoptosis in human pancreatic cancer BxPC-3 cells. This was evidenced by an increase in Annexin V-positive cells, cleavage of caspases (caspase-3, -7, -8, and -9), and poly (ADP-ribose) polymerase (PARP), along with downregulation of Bcl-xL protein. nih.gov Another compound, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), was also reported to induce apoptosis in A431 human epidermoid carcinoma cells through the generation of reactive oxygen species (ROS), leading to cytochrome c release, caspase activation, and DNA fragmentation. nih.gov

Necroptosis: Necroptosis is a form of programmed necrosis that can be triggered in cancer cells, particularly those resistant to apoptosis. nih.gov While direct studies on this compound inducing necroptosis are limited, research on related compounds highlights this as a potential mechanism. For example, Erigeron breviscapus injection (EBI) has been shown to induce necroptosis in colorectal cancer cells by activating the RIPK3/MLKL signaling pathway. frontiersin.org This suggests that inducing necroptosis could be a novel strategy to overcome tumor resistance. frontiersin.org Another natural compound, tanshinol A (TSA), was found to trigger a non-canonical, MLKL-mediated necroptosis in lung cancer cells through the generation of ROS. nih.gov This form of cell death was independent of RIP1 and RIP3, indicating a novel pathway of programmed necrosis. nih.gov

Cell Cycle Phase Modulation and Growth Arrest Induction

The antiproliferative activity of this compound derivatives is often associated with their ability to modulate the cell cycle, leading to growth arrest in cancer cells.

For instance, the isoflavone phenoxodiol has been reported to induce cell cycle arrest in the G1/S phase in prostate cancer cell lines. nih.govnih.gov This arrest is attributed to the upregulation of p21WAF1, a cyclin-dependent kinase inhibitor, in a p53-independent manner. nih.govnih.gov This indicates that phenoxodiol can induce cytotoxicity and cell cycle arrest regardless of the p53 status of the cancer cells. nih.govnih.gov

Similarly, a study on 5-methoxyindole tethered C-5 functionalized isatins found that the most active compound, 5o, caused a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov This was accompanied by a significant dose-dependent decrease in the amount of phosphorylated Rb protein, a key regulator of the G1/S checkpoint. nih.gov

A naphthalene derivative, MS-5, was also shown to induce G1 phase arrest in human pancreatic cancer BxPC-3 cells, in addition to inducing apoptosis. nih.gov

Table 2: Cell Cycle Modulation by this compound Derivatives and Related Compounds

Compound/Derivative Cancer Cell Line(s) Effect on Cell Cycle Mechanism Reference(s)
Phenoxodiol LNCaP, DU145, PC3 (Prostate) G1/S phase arrest Upregulation of p21WAF1 nih.govnih.gov
5-methoxyindole tethered isatin (B1672199) (5o) Not specified Lengthening of G1 phase, reduction in S and G2/M phases Decrease in phosphorylated Rb protein nih.gov
Naphthalene derivative (MS-5) BxPC-3 (Pancreatic) G1 phase arrest Not specified nih.gov

Anti-Angiogenic Activity and Tumor Vasculature Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives of the indoline-2-one scaffold have demonstrated potent anti-angiogenic properties.

One study investigated a carbothioamide indole (B1671886) derivative, 2-NPHC, and found that it exhibited significant anti-angiogenic activity in a dose-dependent manner in a rat aorta ring assay and a chick chorioallantois membrane (CAM) assay. pensoft.net This activity was linked to the reduced expression of the vascular endothelial growth factor (VEGF) gene in HCT116 colon cancer cells. pensoft.net The study suggests that the anti-angiogenic effect could be due to either direct inhibition of VEGF or indirect antioxidant properties. pensoft.net

Another study compared the anti-angiogenic effects of several known agents, including oxindole (B195798) derivatives SU5416 and SU6668. These compounds were found to be potent inhibitors of VEGF-induced angiogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov Their mechanism is presumed to be the inhibition of VEGF receptor signaling. nih.gov

Immunomodulatory and Anti-inflammatory Properties

Beyond their anticancer effects, derivatives of this compound have also been investigated for their ability to modulate the immune system and reduce inflammation.

Inhibition of Pro-inflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-6, COX-2, iNOS)

A key aspect of the anti-inflammatory properties of these compounds is their ability to inhibit the production of pro-inflammatory molecules.

Inhibition of TNF-α and IL-6: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are major pro-inflammatory cytokines. nih.gov A study on novel phenoxy acetic acid derivatives showed that compounds 5f and 7b significantly lowered TNF-α levels by 61.04% and 64.88%, respectively. nih.gov Gliovirin, a fungal epipolythiodiketopiperazine, was found to inhibit inducible TNF-α promoter activity and synthesis in a dose-dependent manner, with IC₅₀ values ranging from 0.21 to 2.1 μM. nih.gov

Regarding IL-6, madindoline A (MDL-A) and its derivatives are known to interact with the IL-6 receptor, preventing its signaling. dtic.mil Furthermore, a study on 2,5-diaminobenzoxazole (B1605387) derivatives identified compound 3e as a potent inhibitor of IL-6/STAT3 signaling, with an inhibition of 71.5%. nih.govresearchgate.net

Inhibition of COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation by producing prostaglandins (B1171923). mdpi.com Several indoline-2-one derivatives have been developed as selective COX-2 inhibitors. mdpi.comnih.gov A series of novel phenoxy acetic acid derivatives displayed moderate to potent inhibitory effects against the COX-2 isozyme, with IC₅₀ values ranging from 0.06 to 0.97 μM. mdpi.com Compounds 5d–f, 7b, and 10c–f were the most active, with IC₅₀ values between 0.06 and 0.09 μM. mdpi.com Another study on N-methylsulfonyl-indole derivatives identified compounds 4e and 5d as the most active COX-2 inhibitors. nih.gov

Modulation of Inflammatory Signaling Pathways

Derivatives of the indolin-2-one core structure have demonstrated significant potential in the modulation of inflammatory signaling pathways, suggesting that this compound and its analogs could possess potent anti-inflammatory properties. Research has shown that certain 3-substituted-indolin-2-one derivatives can effectively inhibit the production of key inflammatory mediators.

For instance, a study on 3-substituted-indolin-2-one derivatives revealed that compounds with a hydroxyl-substituted phenyl ring at the 3-position, such as 3-(3-hydroxyphenyl)-indolin-2-one, exhibit strong anti-inflammatory activity. mdpi.comnih.gov These compounds have been shown to suppress the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov Furthermore, these derivatives can downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner. mdpi.comnih.gov The underlying mechanism for this anti-inflammatory action involves the inhibition of crucial signaling pathways, including the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. mdpi.comnih.gov

Moreover, some indolin-2-one derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes. nih.govnih.gov For example, certain 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives have displayed potent inhibitory activities against both COX-1/2 and 5-LOX. nih.gov This dual inhibition is a desirable characteristic for anti-inflammatory agents as it can lead to a broader spectrum of activity and potentially a better safety profile compared to selective COX inhibitors. The presence of a phenoxy group in this compound could further influence these activities, as phenoxy-substituted acetic acids have also been noted for their anti-inflammatory properties. nih.gov

Derivative Class Key Findings Affected Pathways/Targets Reference
3-(3-hydroxyphenyl)-indolin-2-onePotent inhibition of NO, TNF-α, and IL-6 production.Akt, MAPK, NF-κB mdpi.comnih.gov
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-onesDual inhibition of COX-1/2 and 5-LOX.COX-1, COX-2, 5-LOX nih.gov
Indoline-based compoundsInhibition of 5-LOX and soluble epoxide hydrolase (sEH).5-LOX, sEH nih.gov
Substituted (2-phenoxyphenyl)acetic acidsHalogen substitution on the phenoxy ring enhances anti-inflammatory activity.Adjuvant arthritis model nih.gov

Antimicrobial Efficacy

The indolin-2-one scaffold is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial activity. This suggests that this compound derivatives could be promising candidates for the development of new antimicrobial agents.

Numerous studies have highlighted the antibacterial potential of indolin-2-one derivatives against a range of Gram-positive and Gram-negative bacteria. For example, some 2-indolinone derived oximes and spiro-isoxazolines have shown significant growth inhibitory activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov The introduction of different substituents on the indolin-2-one ring has been shown to modulate the antibacterial potency.

Research on 3-alkylidene-2-indolone derivatives has provided insights into the structure-activity relationships for antibacterial activity. mdpi.com Modifications at the C3 position can influence selectivity, while the nature of the substituent at the N1 position and on the appended ring system can significantly enhance antimicrobial effects. mdpi.com For instance, the presence of a phenyl ring or a halogen-substituted phenyl ring can improve activity. mdpi.com

Furthermore, indolin-2-ones with an arylidene motif have demonstrated good antimicrobial activity against Bacillus cereus. nih.gov The incorporation of a 3-aminophenyl or 2-pyridyl group has also been shown to be beneficial for antifungal activity, which can sometimes correlate with antibacterial potential. nih.gov The phenoxy group in this compound could contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes. This is supported by findings on phenoxy quinolines which have shown antibacterial activity against ESBL-producing E. coli and MRSA. researchgate.net

Derivative Class Bacterial Strains Key Findings Reference
2-indolinone derived oximes and spiro-isoxazolinesS. aureus, B. subtilis, E. coliSignificant growth inhibitory activity. nih.gov
3-Alkylidene-2-indolonesE. coli, C. albicansSubstitutions at N1 and C3 positions modulate activity. mdpi.com
Indolin-2-ones with arylidene motifB. cereusGood antimicrobial activity. nih.gov
4-(4-(di(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolinesGram-positive and Gram-negative bacteriaWide range of antibacterial activity. researchgate.net
Substituted 10H-indolo-[3,2-b]quinoxalinesVarious bacteriaN-Mannich bases showed good antibacterial activity. researchgate.net

The antifungal potential of indolin-2-one and related indole derivatives has been well-documented, suggesting that this compound derivatives could also exhibit efficacy against various fungal pathogens. Studies on 3-indolyl-3-hydroxy oxindole derivatives have demonstrated their ability to inhibit the growth of several plant pathogenic fungi. mdpi.com The introduction of halogen substituents at the 5-position of the 3-hydroxy-2-oxindole and indole rings was found to be crucial for potent antifungal activity. mdpi.com

Similarly, indolin-2-one derivatives with an arylidene motif have shown promising antifungal activity. nih.gov Specifically, compounds bearing a 3-aminophenyl or a 2-pyridyl group at this position exhibited the best antifungal activities against a panel of fungi including Candida species and Aspergillus niger. nih.gov The synthesis of methoxy-substituted γ-oxa-ε-lactones derived from flavanones also highlighted the antifungal potential of related heterocyclic structures, with some derivatives being particularly active against filamentous fungi and yeast. nih.gov

The structural features of this compound, particularly the phenoxy group, could play a role in its antifungal potential, possibly by interacting with fungal cell membranes or specific enzymes.

Derivative Class Fungal Strains Key Findings Reference
3-Indolyl-3-hydroxy oxindolesPlant pathogenic fungiHalogen substitution at the 5-position enhances activity. mdpi.com
Indolin-2-ones with arylidene motifCandida spp., Aspergillus niger3-aminophenyl and 2-pyridyl groups are beneficial for activity. nih.gov
Methoxy-substituted γ-oxa-ε-lactonesFusarium graminearum, Aspergillus niger, Candida albicansLactone function increased antifungal activity compared to precursors. nih.gov

It is important to note that a study on novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives as promising antiviral agents has been retracted, highlighting the need for careful evaluation of the literature in this field. nih.gov

The exploration of the antiviral potential of this class of compounds is an active area of research, and the specific contribution of the 5-phenoxy and 3-methyl substitutions would require dedicated investigation.

Anti-tubercular Activity Research and Specific Targets (e.g., DprE1)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel anti-tubercular agents. The indolin-2-one scaffold has been explored in this context, with a particular focus on the inhibition of essential mycobacterial enzymes. One of the most promising targets is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall.

Several classes of DprE1 inhibitors have been identified, and some indolin-2-one derivatives have been investigated for their potential to target this enzyme. nih.gov For example, a study focused on the in-silico design of DprE1 inhibitors used azaindole derivatives as a starting point. nih.gov While not directly involving this compound, this research indicates that the indole nucleus is a viable scaffold for targeting DprE1.

Another study reported on 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides as noncovalent inhibitors of DprE1, which also showed promising anti-tubercular activity. nih.gov Although structurally different, this highlights the diversity of heterocyclic compounds that can inhibit this key enzyme. The development of novel indole derivatives as anti-tubercular agents is an active field of research, and the unique substitution pattern of this compound could offer new avenues for the design of potent DprE1 inhibitors.

Target Inhibitor Class Key Findings Reference
DprE1Azaindole derivativesIn-silico models identified potential DprE1 inhibitors. nih.gov
DprE14-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamidesNoncovalent inhibitors with promising anti-tubercular activity. nih.gov
DprE1DprE1-IN-2Potent DprE1 inhibitor with an IC50 of 28 nM. medchemexpress.com

Exploration of Additional Therapeutic Potentials (e.g., Antidiabetic, Anti-Alzheimer's, Anticonvulsant)

Beyond antimicrobial and anti-inflammatory activities, the indolin-2-one scaffold has been investigated for a range of other therapeutic applications, suggesting a broad potential for this compound derivatives.

Antidiabetic Potential: Substituted indolin-2-one derivatives have been identified as potential inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. researchgate.netnih.gov Inhibition of these enzymes can help to control postprandial hyperglycemia, a key aspect of managing diabetes mellitus. Several synthetic indolin-2-one analogs have shown potent inhibitory activity against α-glucosidase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The indole scaffold, in general, is considered a promising source for the discovery of novel antidiabetic drugs. nih.gov

Anti-Alzheimer's Potential: The neuroprotective effects of indole-based compounds have been explored in the context of Alzheimer's disease. Indole derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. nih.gov Additionally, some indole derivatives have shown antioxidant properties, which can help to mitigate the oxidative stress associated with neurodegenerative diseases. nih.gov The phenoxy group in this compound could potentially enhance interactions with the hydrophobic regions of the Aβ peptide, contributing to anti-aggregation activity.

Anticonvulsant Potential: Indoline (B122111) derivatives have a long history of investigation for their anticonvulsant properties. nih.gov Studies in animal models have shown that some 2-oxoindoline compounds can suppress seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). nih.gov The anticonvulsant activity of isatin (indole-2,3-dione) derivatives has also been extensively studied, with various hydrazones, Schiff bases, and Mannich bases showing promising results. nih.gov The structural features of these compounds, including the presence of a hydrogen bond donor/acceptor system and a hydrophobic aryl ring, are considered important for their activity. nih.govbiointerfaceresearch.com The specific substitutions in this compound would likely influence its anticonvulsant profile.

Therapeutic Area Derivative Class Key Findings Reference
AntidiabeticSubstituted indolin-2-onesPotent α-glucosidase inhibitors. researchgate.netnih.gov
Anti-Alzheimer'sIndole-based compoundsAntioxidant and amyloid-beta disaggregation properties. nih.gov
Anticonvulsant2-oxoindoline derivativesSuppression of PTZ and MES-induced seizures. nih.gov
AnticonvulsantIsatin derivativesFavorable protection in MES and PTZ models. nih.gov
AnticonvulsantThiazolidin-4-one substituted thiazolesActive derivatives identified with low neurotoxicity. biointerfaceresearch.com

Elucidation of Molecular Targets and Mechanisms of Action for 5 Phenoxy 3 Methylindoline 2 One

Tyrosine Kinase and Serine/Threonine Kinase Inhibition

The indolin-2-one core structure is a well-established pharmacophore for the inhibition of a variety of protein kinases, which are crucial regulators of cellular processes. nih.govbenthamscience.com Derivatives of this scaffold have demonstrated inhibitory activity against both tyrosine kinases and serine/threonine kinases, playing a significant role in the development of targeted cancer therapies. nih.govbenthamscience.com

While direct studies on 5-Phenoxy-3-methylindoline-2-one are not available in the reviewed scientific literature, the extensive research on related compounds provides a strong rationale for investigating its potential as a kinase inhibitor. The nature and position of substituents on the indolin-2-one ring system are critical in determining the potency and selectivity of kinase inhibition. nih.govcancertreatmentjournal.com

Specific Receptor Tyrosine Kinase (RTK) Inhibition Profiles (e.g., VEGFR, PDGFR, FLT3, KIT, RET)

The 3-substituted indolin-2-one scaffold is particularly recognized for its ability to target receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. nih.govscirp.org There is no specific data available for this compound's activity against these RTKs. However, the broader class of indolin-2-one derivatives has been extensively studied.

Vascular Endothelial Growth Factor Receptor (VEGFR): Numerous indolin-2-one derivatives are potent inhibitors of VEGFRs, key mediators of angiogenesis. cancertreatmentjournal.commdpi.comnih.govnih.gov Sunitinib (B231), a well-known anticancer drug, features an indolin-2-one core and effectively inhibits VEGFR-1, -2, and -3. scirp.orgekb.egscirp.org The substitution pattern on the indolin-2-one ring is crucial for activity, with modifications at the C5 position, such as halogenation, often leading to potent VEGFR-2 inhibition. cancertreatmentjournal.com For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity against VEGFR (Flk-1). nih.govacs.org

Platelet-Derived Growth Factor Receptor (PDGFR): Similar to VEGFR, PDGFR is a primary target for many indolin-2-one-based inhibitors. Sunitinib also demonstrates potent inhibition of PDGFRα and PDGFRβ. scirp.orgekb.egscirp.org The compound SU11248, another indolin-2-one derivative, also targets PDGFRβ. scirp.org The presence of an extended side chain at the C-3 position can confer high potency and selectivity against both PDGF and VEGF receptors. nih.govacs.org

FMS-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target. nih.gov Several indolin-2-one derivatives have been developed as FLT3 inhibitors. nih.govnih.gov Sunitinib is a known inhibitor of FLT3. scirp.orgekb.eg Specifically designed indolin-2-one derivatives have shown potent and selective FLT3 inhibition, with some compounds demonstrating efficacy in preclinical models of AML. nih.gov

KIT: The stem cell factor receptor, c-Kit, is another RTK implicated in various cancers, notably gastrointestinal stromal tumors (GIST). Indolin-2-one derivatives, including Sunitinib, are effective inhibitors of c-Kit. scirp.orgekb.eg SU5614 is another example that has shown to induce growth arrest and apoptosis in c-kit expressing cells. scirp.org

RET: The RET (Rearranged during Transfection) proto-oncogene is a driver in certain types of thyroid cancer. nih.govnih.gov Indolin-2-one derivatives have been synthesized and evaluated as potential RET kinase inhibitors. nih.govnih.gov Sunitinib also exhibits inhibitory activity against RET. scirp.orgekb.eg Structure-activity relationship studies have indicated that 5,6-dimethoxyindolinone derivatives are favorable for RET inhibition. nih.gov

CompoundTarget RTKActivity (IC50/Ki)Reference
SunitinibVEGFR-1, -2, -3, PDGFRα, PDGFRβ, FLT3, c-Kit, RETPotent inhibitor scirp.orgekb.egscirp.org
SU5416 (Semaxanib)VEGFRs, PDGFRsPotent inhibitor cancertreatmentjournal.com
SU6668VEGFR, PDGFRβ, FGFR1Selective inhibitor scirp.org
Compound 10d (indolin-2-one derivative)FLT35.3 nM nih.gov
Compound D5 (indol-2-one derivative)RETSignificant inhibitory activity nih.gov
Compound 54 (acylureidoindolin-2-one)Aurora B/FLT30.4 nM / 0.5 nM nih.gov

Non-Receptor Kinase Inhibition (e.g., Akt, CDK, GSK-3, MAPK)

The inhibitory activity of indolin-2-ones extends to non-receptor serine/threonine kinases, which are key components of intracellular signaling pathways. There is no specific information available regarding the effect of this compound on these kinases.

Akt: The Akt signaling pathway is central to cell survival and proliferation. While direct inhibition of Akt by indolin-2-ones is not as extensively documented as for RTKs, inhibition of upstream kinases like PDGFR and VEGFR by these compounds indirectly affects Akt signaling.

Cyclin-Dependent Kinases (CDKs): CDKs are fundamental to the regulation of the cell cycle. Some indolin-2-one derivatives have been identified as CDK inhibitors. nih.govnih.gov For example, a compound with a 3-hydrazonoindolin-2-one scaffold was shown to have CDK2 inhibitory activity. nih.gov Sunitinib also possesses inhibitory activity against CDK2. nih.gov More recently, indolin-2-one derivatives have been designed as inhibitors of CDK8. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a multifaceted serine/threonine kinase implicated in numerous cellular processes and diseases, including neurodegenerative disorders and cancer. nih.govmdpi.comresearchgate.net The indolin-2-one and specifically the oxindole (B195798) scaffold have been explored for the development of GSK-3β inhibitors. nih.govmdpi.comresearchgate.net Some azaindolin-2-one derivatives have shown promise as dual inhibitors of GSK-3β and tau aggregation. nih.gov

Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of upstream RTKs like VEGFR and PDGFR by indolin-2-one derivatives leads to the downstream inhibition of the MAPK pathway. scirp.org

Compound Class/ExampleTarget Non-Receptor KinaseKey FindingsReference
3-hydrazonoindolin-2-one scaffoldCDK2Pronounced CDK2 inhibitory activity. nih.gov
Indolin-2-one derivativesCDK8Identified as novel inhibitors. nih.gov
Azaindolin-2-one derivativesGSK-3βPromising GSK-3β inhibition and tau anti-aggregation effects. nih.gov
Oxindole derivativesGSK-3βShow potential as ATP-competitive inhibitors. mdpi.comresearchgate.net

Interaction with Cellular Enzymes Beyond Kinases (e.g., COX, Topoisomerase, DprE1, PDE)

While the primary focus of indolin-2-one research has been on kinase inhibition, some studies have explored their interactions with other enzyme families. Specific data for this compound is not present in the available literature for these targets.

Cyclooxygenase (COX): COX enzymes are key in the inflammatory process. Some indole (B1671886) derivatives have been investigated as COX inhibitors. nih.gov A study on 1,3-dihydro-2H-indolin-2-one derivatives bearing α, β-unsaturated ketones identified compounds with COX-2 inhibitory activities. mdpi.com For example, certain derivatives showed good COX-2 inhibition with IC50 values in the low micromolar range. mdpi.com

Topoisomerases: These enzymes are essential for resolving topological problems in DNA during replication and transcription. nih.gov While some indole derivatives have been investigated as topoisomerase II inhibitors, there is limited information on indolin-2-one derivatives specifically. nih.gov

DprE1 and PDE: There is no information in the searched literature to suggest that indolin-2-one derivatives, including this compound, are inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) or phosphodiesterases (PDEs).

Modulation of Protein-Protein Interactions and Signal Transduction Pathways

The inhibition of kinases by indolin-2-one derivatives is a primary mechanism for modulating signal transduction pathways. nih.gov There is no specific information on this compound's role in modulating protein-protein interactions beyond direct enzyme inhibition. The binding of indolin-2-one derivatives to the ATP-binding pocket of kinases disrupts the phosphorylation cascade, thereby affecting downstream signaling. acs.org For example, inhibition of VEGFR-2 by these compounds blocks the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival. scirp.org

Investigation of Microtubule Dynamics and Cellular Architecture

Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, motility, and shape. There is no specific information on the effect of this compound on microtubule dynamics. While the primary targets of most indolin-2-one derivatives are kinases, some unrelated compounds have been shown to affect microtubule dynamics, leading to mitotic arrest. The impact of the indolin-2-one scaffold itself on microtubule architecture is not a widely reported mechanism of action.

Advanced Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 5 Phenoxy 3 Methylindoline 2 One Analogs

Identification of Structural Determinants for Potency and Selectivity

The potency and selectivity of indolin-2-one derivatives are governed by the nature and position of substituents around the core structure. scirp.org These substituents influence the molecule's ability to fit into the ATP-binding pocket of specific kinases and form key interactions. scirp.orgnih.gov

Key structural features that determine the biological activity of indolin-2-one analogs include:

The Indolin-2-one Core: This heterocyclic system is crucial as it mimics the adenine (B156593) base of ATP and typically forms hydrogen bonds with the hinge region of the kinase domain. mdpi.com The NH group of the indolinone ring and the carbonyl group are key hydrogen bond donors and acceptors, respectively. eurekaselect.comresearchgate.net

The 3-Substituent: The group at the C3 position plays a significant role in determining selectivity. For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for the VEGF (Flk-1) receptor tyrosine kinase (RTK). nih.gov In contrast, bulky substituents on a benzylidenyl group at this position confer selectivity towards EGF and Her-2 RTKs. nih.gov

The 5-Substituent: The nature of the substituent at the 5-position of the indolin-2-one ring can significantly impact potency. For example, the presence of a 5-chloro-isatin moiety was found to be crucial for the cytotoxicity of certain indolin-2-one based molecules. nih.gov

N-Substitution: Alkylation or arylation at the N1 position of the indolin-2-one ring can influence anticancer activity. nih.gov The presence of an N-aryl fragment can improve activity against certain cancer cell lines. nih.gov

Impact of Phenoxy Moiety and Other Aromatic Substitutions on Biological Activity

Studies on related structures, such as 2-phenoxybenzamides, have shown that the antiplasmodial activity and cytotoxicity are highly dependent on the substitution pattern of the anilino partial structure and the size of the substituents. mdpi.com For instance, a 4-fluorophenoxy substituent was generally found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com

In the broader context of indolin-2-one derivatives, aromatic substitutions play a critical role. For example, in a series of 3-substituted indolin-2-ones, ortho and meta hydroxyl-substituted phenyl derivatives at the 3-position showed significant inhibitory effects on nitric oxide secretion, indicating anti-inflammatory potential. nih.gov

Role of Substituents on the Indolin-2-one Core and N-Substitution Patterns

Substituents on the indolin-2-one core are pivotal for modulating the pharmacological profile of these compounds. The electronic properties and steric bulk of these substituents can influence binding affinity and selectivity.

Substituents on the Aromatic Ring of the Indolin-2-one Core: As mentioned, a chloro group at the 5-position has been shown to be important for cytotoxic activity in some analogs. nih.gov The introduction of other groups can also fine-tune the electronic and steric properties of the molecule, affecting its interaction with the target protein.

N-Substitution Patterns: The substituent at the N1 position of the indolin-2-one ring can significantly impact biological activity. Studies have indicated that anticancer actions are strongly dependent on the presence of an N-substituent. nih.gov For example, the addition of an N-aryl fragment to the structure of indolin-2-ones was shown to affect their anticancer activity. nih.gov

Computational SAR and QSAR Modeling for Predictive Insights

Computational methods like Quantitative Structure-Activity Relationship (QSAR) are powerful tools for understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov These models can provide predictive insights for the design of new, more potent analogs. asianpubs.org

CoMFA is a 3D-QSAR technique that correlates the steric and electrostatic fields of a set of aligned molecules with their biological activities. nih.gov For a series of VEGFR-2 inhibitors, a CoMFA model was developed with a high correlation coefficient, indicating its predictive power. asianpubs.orgafricaresearchconnects.com The resulting contour maps from the CoMFA analysis help to visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of new compounds. asianpubs.org

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov A CoMSIA model for VEGFR-2 inhibitors also showed excellent predictive ability. asianpubs.orgafricaresearchconnects.com The inclusion of these additional fields in CoMSIA can provide a more detailed understanding of the ligand-receptor interactions. asianpubs.org For instance, the contour maps can highlight areas where hydrophobic groups or hydrogen bond donors/acceptors would enhance the inhibitory activity.

These computational models, when used in conjunction with experimental data, provide a robust framework for the rational design and optimization of 5-Phenoxy-3-methylindoline-2-one analogs as potent and selective inhibitors for various therapeutic targets.

Rigorous Preclinical Pharmacological Investigations of 5 Phenoxy 3 Methylindoline 2 One

In Vitro Experimental Models for Efficacy Assessment

In vitro models are fundamental for the initial screening and detailed mechanistic studies of a compound's biological activity. These systems, which include cell-based assays and primary cell cultures, offer a controlled environment to investigate the direct effects of 5-Phenoxy-3-methylindoline-2-one on cellular processes.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are instrumental in determining whether a compound interacts with its intended molecular target within a cellular context and how this engagement subsequently modulates downstream signaling pathways.

A variety of cell-based target engagement assays have been developed to identify and characterize the interaction of small molecules with their protein targets. nih.govnih.gov These assays are crucial for confirming that a compound's biological effects are a direct result of binding to its intended target. nih.govbiorxiv.org Techniques such as the cellular thermal shift assay (CETSA) and NanoBRET target engagement assays provide quantitative data on target occupancy and affinity in living cells. biorxiv.orgwhiterose.ac.uk For instance, the development of a cell-based target engagement assay for cereblon E3 ubiquitin ligase ligands has facilitated the identification of potent degraders of proteins like HDAC6. nih.govnih.gov Such assays can be adapted to study the engagement of this compound with its putative target, providing insights into its mechanism of action.

Once target engagement is confirmed, pathway modulation studies are conducted to understand the downstream consequences. These studies often involve treating specific cell lines with the compound and then analyzing changes in protein expression, phosphorylation status, or gene expression related to the targeted pathway. For example, if this compound is hypothesized to inhibit a particular kinase, researchers would assess the phosphorylation levels of its known substrates. Similarly, if the compound is expected to affect a signaling pathway like the 5-lipoxygenase (5-LOX) pathway, which is involved in inflammation, its impact on the production of leukotrienes would be measured. mdpi.com

The following table summarizes key cell-based assays relevant to the study of this compound:

Assay TypePurposeExample Application
Target Engagement Assays To confirm direct binding of the compound to its intracellular target.Measuring the thermal stabilization of a target protein in the presence of the compound. whiterose.ac.uk
Pathway Modulation Assays To assess the functional consequences of target engagement on cellular signaling pathways.Quantifying changes in the phosphorylation of downstream signaling proteins.
Reporter Gene Assays To measure the activity of specific transcription factors or signaling pathways.Using a luciferase reporter to monitor the activity of the NF-κB pathway. mdpi.com
Cell Viability/Cytotoxicity Assays To determine the effect of the compound on cell survival and proliferation.Assessing the growth inhibitory effects on cancer cell lines. nih.gov

Primary Cell and Co-culture System Studies

While cell lines are valuable tools, primary cells isolated directly from tissues offer a more physiologically relevant model. These cells retain many of the characteristics of their tissue of origin, providing a more accurate representation of in vivo conditions. For example, studies on the anti-inflammatory properties of a compound might utilize primary human monocytes or macrophages to assess its impact on cytokine production. nih.gov

Co-culture systems take this complexity a step further by combining two or more different cell types to mimic the interactions that occur within a tissue. mdpi.com This is particularly important for studying diseases where the interplay between different cell populations is a key driver of pathology, such as in cancer or inflammatory disorders. For instance, a triple co-culture model of the human respiratory tract, incorporating epithelial cells, macrophages, and dendritic cells, has been used to study the effects of nanoparticles. plos.org Similarly, co-culturing cancer cells with fibroblasts or immune cells can reveal how the tumor microenvironment influences drug response. The use of co-culture systems can enhance the chemical diversity of microorganisms and lead to the discovery of novel bioactive compounds. mdpi.comnih.gov

In Vivo Animal Models for Therapeutic Efficacy

Following promising in vitro results, the evaluation of this compound would progress to in vivo animal models. These models are indispensable for assessing the compound's therapeutic efficacy in a whole-organism context, where factors such as pharmacokinetics and metabolism play a crucial role.

Orthotopic and Xenograft Tumor Models for Oncological Research

In oncological research, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a gold standard for preclinical efficacy testing. nih.govelsevierpure.comnih.gov These models have been shown to better reflect the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. nih.gov Orthotopic models, where the tumor is implanted in the corresponding organ of the animal, provide an even more clinically relevant setting by allowing for the study of tumor-stroma interactions and metastasis. nih.govnih.gov

The table below outlines common tumor models used in preclinical cancer research:

Model TypeDescriptionAdvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are injected subcutaneously or orthotopically into immunocompromised mice.High reproducibility, relatively low cost.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunocompromised mice. nih.govPreserves the heterogeneity and architecture of the original tumor. nih.gov
Orthotopic Models Tumor cells or tissue are implanted into the corresponding organ in the animal. nih.govnih.govMore accurately mimics the tumor microenvironment and metastatic process. nih.gov
Syngeneic Models Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.Allows for the study of interactions between the tumor and the immune system. nih.gov

Infection Models for Antimicrobial Activity

To investigate the potential antimicrobial activity of this compound, various infection models can be employed. The choice of model depends on the target pathogen and the site of infection. For instance, to assess activity against Staphylococcus aureus, a skin and soft tissue infection model or a systemic infection model in mice could be utilized. nih.gov Some indole (B1671886) derivatives, such as 5-methylindole, have demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.gov

In these models, animals are infected with a specific pathogen and then treated with the test compound. Efficacy is typically measured by determining the reduction in bacterial load in target organs (e.g., spleen, liver, or skin lesion) and by monitoring the survival of the animals. These studies are crucial for establishing the in vivo relevance of any in vitro antimicrobial activity observed.

Inflammatory Disease Models (e.g., Sepsis Models)

The anti-inflammatory potential of this compound can be evaluated in various animal models of inflammatory diseases. Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is a key area of investigation. nih.gov Animal models of sepsis, such as cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) challenge, are used to mimic the systemic inflammatory response seen in patients. nih.gov

In these models, the efficacy of the compound would be assessed by measuring its ability to reduce the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the blood, improve organ function, and ultimately increase survival rates. nih.govnih.gov The identification of distinct molecular phenotypes in sepsis, such as hypoinflammatory and hyperinflammatory, highlights the importance of targeted therapies. nih.gov

Computational and Biophysical Approaches in 5 Phenoxy 3 Methylindoline 2 One Research

Molecular Docking for Ligand-Target Binding Conformation Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the binding mode and affinity of a potential drug molecule within the active site of a biological target.

In studies involving the indolin-2-one scaffold, which is the core structure of 5-Phenoxy-3-methylindoline-2-one, molecular docking has been pivotal. For instance, in the search for dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), an in-house library of 53 molecules featuring the 5-methylindolin-2-one (B1336126) ring was screened computationally. nih.govacs.org The docking analysis focused on the energy score, visual inspection of the binding pose, and the distance from the catalytic iron ion in the 5-LOX active site. nih.gov This initial screening successfully narrowed down nine potential inhibitors from the larger library. nih.govacs.org

Further analysis of a hit compound from this class, derivative 43 , revealed specific interactions crucial for its inhibitory activity. The docking pose showed that its thiourea (B124793) group formed two hydrogen bonds with the side chain of glutamine residue Q363 and accepted one from tyrosine Y181. acs.org The neopentyl group established van der Waals contacts with multiple residues, including Y181, F421, and H600, while the 4-fluorobenzyl moiety engaged in an aromatic hydrogen bond with asparagine N407. acs.org These detailed interaction maps, generated through docking, are in agreement with and provide a structural basis for the observed biological activity, where compound 43 was identified as a notable 5-LOX inhibitor. nih.govacs.org Such analyses are fundamental for structure-activity relationship (SAR) studies and guide the rational design of subsequent, more potent analogues. acs.org

Table 1: Example of Molecular Docking Interaction Analysis for an Indoline-Based Scaffold (Compound 43) against 5-LOX acs.org
Interacting Moiety of LigandProtein ResidueInteraction Type
Thiourea GroupQ363Hydrogen Bond (Donates 2)
Thiourea GroupY181Hydrogen Bond (Accepts 1)
Neopentyl GroupY181, F421, A424, N425, P569, H600, A603van der Waals Contacts
4-Fluorobenzyl MoietyN407Aromatic Hydrogen Bond
4-Fluorobenzyl MoietyW147, F151, H372, L368, L373, A410, R411, I415van der Waals Contacts
Fluorine AtomR411Specific Contact

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements and interactions of atoms and molecules, MD studies are used to assess the conformational stability of the docked pose and analyze the dynamics of the interactions in a more realistic, solvated environment.

The general methodology for an MD simulation involves placing the docked protein-ligand complex into a simulation box filled with water molecules and ions to mimic physiological conditions. sigmaaldrich.com The system is then subjected to energy minimization to remove steric clashes. Following this, the system is gradually heated and equilibrated before a production run is initiated, which can span from nanoseconds to microseconds. sigmaaldrich.comnih.gov During the simulation, trajectories are saved, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. sigmaaldrich.com

For example, a stable protein-ligand complex is often indicated by a leveling off of the RMSD value over the simulation time. sigmaaldrich.com MD simulations are crucial for validating the results of molecular docking and providing a deeper understanding of the binding thermodynamics and kinetics. jneonatalsurg.com Although specific MD simulation data for this compound is not detailed in the reviewed literature, this technique represents a critical next step after initial docking to confirm the stability of its predicted binding mode with a target protein.

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is significantly more time and resource-efficient than experimental high-throughput screening. When the three-dimensional structure of the target is known, structure-based methods like molecular docking are used. When it is not, ligand-based methods are employed, which use the knowledge of known active molecules to identify others with similar properties. jneonatalsurg.com

The discovery of indoline-based dual 5-LOX/sEH inhibitors serves as a practical example of a virtual screening workflow. acs.org The process began with an in silico screening of an in-house library of 53 bicyclic compounds. nih.govacs.org This screening led to the identification of the indoline (B122111) derivative 43 as a potent hit compound against 5-LOX. acs.org

This initial discovery is a key step in ligand-based drug design. The identified hit, compound 43 , served as a template or "pharmacophore" for the subsequent design of a new library of nineteen structurally related analogues. acs.org This focused library was synthesized to explore the structure-activity relationships and optimize the dual inhibitory profile against both 5-LOX and sEH. acs.org This iterative process of computational screening followed by targeted synthesis is a hallmark of modern medicinal chemistry, enabling the refinement of lead compounds with improved potency and selectivity. acs.org

In Silico Prediction of Pharmacological Profiles (e.g., ADMET prediction)

In the drug development pipeline, a significant number of candidates fail in later stages due to poor pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models is therefore essential for early-stage filtering of unpromising compounds.

For compounds in the indolin-2-one class, in silico ADMET profiling has been successfully applied. In one study, a newly synthesized N-substituted indolin-2-one derivative underwent a thorough computational analysis of its physicochemical and pharmacokinetic properties. The results indicated that the derivative possessed favorable ADMET characteristics, including predictions of high oral bioavailability and low toxicity, marking it as a promising druglike candidate.

These predictive models assess various parameters. For absorption, properties like human intestinal absorption and cell permeability are calculated. Distribution is often evaluated by predicting blood-brain barrier permeability and plasma protein binding. Metabolism predictions can identify which cytochrome P450 (CYP) enzymes a compound is likely to inhibit or be a substrate for. Toxicity predictions can flag potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or hepatotoxicity.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Indolin 2 One Derivatives

Pharmacokinetic Disposition Studies in Preclinical Species (e.g., Oral Bioavailability, Plasma Levels, Metabolism)

No data is publicly available regarding the oral bioavailability, plasma concentration levels, or metabolic pathways of 5-Phenoxy-3-methylindoline-2-one in any preclinical species.

Pharmacodynamic Biomarkers and Target Engagement in Vivo

There are no published studies identifying pharmacodynamic biomarkers or assessing in vivo target engagement for this compound.

Assessment of Selectivity and Off-Target Effects

Information regarding the selectivity profile and potential off-target effects of this compound is not available in the current scientific literature.

Translational Research and Future Perspectives for 5 Phenoxy 3 Methylindoline 2 One

Development of Next-Generation Indolin-2-one Therapeutics with Enhanced Potency and Selectivity

The indolin-2-one scaffold, a core component of 5-Phenoxy-3-methylindoline-2-one, is a versatile structure in medicinal chemistry, known for its wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.govmdpi.com Researchers are actively exploring structural modifications to this scaffold to develop next-generation therapeutics with improved potency and selectivity.

One key area of focus is the development of potent and selective inhibitors of specific protein kinases. For instance, a series of indolin-2-one derivatives have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a promising target in acute myeloid leukemia (AML). nih.gov Activating mutations of FLT3 are found in about a third of AML patients. nih.gov By modifying the indolin-2-one structure, researchers have created compounds with significantly increased potency against FLT3-dependent cancer cells compared to existing drugs like sunitinib (B231). nih.gov For example, the introduction of a heterocyclic alkane at a specific position on the indolin-2-one ring resulted in compounds with superior efficacy in inhibiting the proliferation of MV4-11, a human AML cell line. nih.gov One such derivative, compound 10d, demonstrated a high inhibitory concentration (IC50) of 5.3 nM against FLT3 and showed significant tumor suppression in animal models. nih.gov

Another important target is Aurora B kinase, an enzyme involved in cell division that is often overexpressed in tumors. eurekaselect.comresearchgate.net Computational docking studies have been used to understand the interactions between indolin-2-one derivatives and Aurora B kinase. eurekaselect.comresearchgate.net These studies have identified key amino acid residues, such as Glu171 and Ala173, that are crucial for the binding and inhibitory activity of these compounds. eurekaselect.comresearchgate.net This knowledge allows for the rational design of new derivatives with optimized structures for enhanced interaction with the target, leading to increased potency. eurekaselect.comresearchgate.net

The versatility of the indolin-2-one scaffold allows for a multitude of chemical modifications. nih.gov For example, N-alkylation of the isatin (B1672199) core, a precursor to many indolin-2-one derivatives, has been shown to influence anticancer activity. nih.gov The addition of different substituents at various positions on the indolin-2-one ring can significantly impact the compound's biological activity and selectivity towards different targets. nih.govnih.gov

Table 1: Examples of Next-Generation Indolin-2-one Derivatives and their Targets

Compound/Derivative ClassTargetTherapeutic AreaKey Findings
FLT3 Inhibitors FMS-like tyrosine kinase 3 (FLT3)Acute Myeloid Leukemia (AML)Introduction of a heterocyclic alkane at the solvent interface position significantly increased potency. Compound 10d showed an IC50 of 5.3 nM against FLT3. nih.gov
Aurora B Kinase Inhibitors Aurora B KinaseCancerDocking studies identified key amino acid residues (Glu171, Ala173) for binding, guiding the design of more potent inhibitors. eurekaselect.comresearchgate.net
N-substituted Indolin-2-ones Thioredoxin Reductase (TrxR)CancerN-butyl and N-benzyl substituents led to enhanced TrxR inhibitory and anti-proliferative activities. nih.govnih.gov

Strategies for Overcoming Drug Resistance in Disease Contexts (e.g., Cancer)

Drug resistance is a major hurdle in cancer therapy, and indolin-2-one-based therapeutics are no exception. nih.govnih.gov Cancer cells can develop resistance through various mechanisms, including genetic mutations in the drug target, activation of alternative signaling pathways, and increased drug efflux. nih.gov

One strategy to combat resistance is the development of compounds that target novel or multiple pathways. For example, some indolin-2-one derivatives have been found to inhibit thioredoxin reductase (TrxR), an enzyme involved in antioxidant defense and redox signaling. nih.govnih.gov Targeting TrxR can lead to increased oxidative stress and trigger apoptosis in cancer cells. nih.govnih.gov This provides an alternative therapeutic strategy that may be effective in cancers that have developed resistance to conventional kinase inhibitors.

Another approach is to design inhibitors that are effective against mutated forms of the target protein. For instance, in the context of FLT3 inhibitors, resistance can arise from secondary mutations in the kinase domain. Developing next-generation inhibitors that can bind to and inhibit these mutated forms of FLT3 is a key area of research.

Furthermore, understanding the role of the tumor microenvironment in drug resistance is crucial. The epithelial-mesenchymal transition (EMT) is a process that has been linked to drug resistance and the acquisition of cancer stem cell (CSC)-like properties. nih.gov Research has shown that some resistant cancer cells exhibit a more mesenchymal-like state. nih.gov Developing indolin-2-one derivatives that can modulate EMT or target CSCs could be a promising strategy to overcome resistance.

Strategies to overcome drug resistance also include the rational design of combination therapies, which will be discussed in the next section.

Combination Therapy Modalities

Combining this compound or its derivatives with other anticancer agents is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov The rationale behind combination therapy is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.

For instance, combining a targeted therapy like an indolin-2-one-based kinase inhibitor with conventional chemotherapy could be beneficial. Many chemotherapy drugs work by inducing DNA damage. nih.gov Cancer cells, however, can develop resistance by upregulating DNA repair mechanisms. nih.gov An indolin-2-one derivative that inhibits a key survival pathway could sensitize cancer cells to the DNA-damaging effects of chemotherapy.

Another approach is to combine different targeted therapies. For example, a combination of an indolin-2-one FLT3 inhibitor with an inhibitor of another signaling pathway, such as the PI3K/Akt or MAPK pathway, could be more effective in treating AML than either agent alone. This is because cancer cells often have redundant or compensatory signaling pathways that can be activated when a single pathway is inhibited.

Furthermore, the development of dual-active compounds, where a single molecule is designed to inhibit two or more targets, is an emerging area. Novel indolin-2-ones containing an arylidene motif have been synthesized and shown to have dual antimicrobial and anticancer activities. nih.gov For example, a derivative with a 3-aminophenyl group exhibited promising antifungal and anticancer effects against MCF-7 breast cancer cell lines. nih.gov

The use of Ubiquitin-Specific Protease (USP) inhibitors in combination with other anticancer drugs is also being explored to counter drug resistance. nih.gov By inhibiting specific USPs, cancer cells can become more susceptible to various anti-cancer therapies. nih.gov

Emerging Applications and Unexplored Therapeutic Niches

While the primary focus of research on indolin-2-one derivatives has been in oncology, their diverse biological activities suggest potential applications in other therapeutic areas. researchgate.net

Anti-inflammatory Agents: The indolin-2-one scaffold has been explored for its anti-inflammatory properties. mdpi.com Certain 3-substituted-indolin-2-one derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in macrophages. mdpi.com Specifically, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated significant anti-inflammatory activity by inhibiting the Akt, MAPK, and NF-κB signaling pathways. mdpi.com This suggests a potential role for these compounds in treating inflammatory diseases.

Antimicrobial Agents: The development of novel antimicrobial agents is a critical global health need due to the rise of drug-resistant bacteria. nih.gov Thiazolo-indolin-2-one derivatives have been synthesized and shown to possess promising antibacterial activity against both gram-positive and gram-negative bacteria. nih.gov Some of these compounds also exhibited antibiofilm activity, which is important for treating chronic infections. nih.gov One derivative, 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one, was found to be a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism. nih.gov

Neurodegenerative Diseases: The alkenyl oxindole (B195798) framework, a related structure, has been investigated for its potential in treating neurodegenerative diseases like Huntington's disease. researchgate.net Certain compounds have been found to act as molecular glues that promote the degradation of the mutant huntingtin protein. researchgate.net

Other Potential Applications: The versatility of the indolin-2-one core structure opens up possibilities for its application in a wide range of diseases. researchgate.net The ability of these compounds to interact with various biological targets suggests that with further research, new therapeutic niches for this compound and its derivatives will likely be discovered. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Target Identification and Validation: AI algorithms can analyze vast amounts of biological data, including genomics, proteomics, and clinical data, to identify novel drug targets. nih.gov For indolin-2-one derivatives, AI could help identify new kinases or other proteins that are dysregulated in disease and could be effectively targeted by this chemical scaffold.

De Novo Drug Design and Lead Optimization: Machine learning models, particularly deep learning and generative models, can be used to design novel indolin-2-one derivatives with desired properties. researchgate.netnih.gov These models can learn the complex relationships between chemical structure and biological activity from existing data and then generate new molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov For example, AI can predict how modifications to the this compound structure will affect its binding affinity to a specific target and its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov

Predictive Modeling: AI and ML can be used to build predictive models for various endpoints, such as bioactivity, toxicity, and drug resistance. nih.gov By training models on large datasets of known indolin-2-one compounds and their biological activities, researchers can screen virtual libraries of new compounds and prioritize those with the highest probability of success. ideas2it.com This can significantly reduce the time and cost associated with experimental screening. For instance, a technique called DeepBAR, which utilizes machine learning, has been developed to more rapidly calculate the binding free energy between a drug molecule and a protein, a crucial metric in drug screening. ideas2it.com

Retrosynthetic Analysis: AI tools can also assist in the chemical synthesis of novel indolin-2-one derivatives by predicting efficient synthetic routes. nih.gov

The integration of AI and ML into the drug discovery pipeline for indolin-2-one compounds is expected to accelerate the development of new and more effective therapeutics for a wide range of diseases. bpasjournals.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Phenoxy-3-methylindoline-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or condensation reactions using indole derivatives and phenoxy precursors. For example, bis-indolylalkanes (structurally related compounds) are synthesized via acid-catalyzed reactions between indoles and aldehydes/ketones under reflux in dichloromethane . Optimization includes varying catalyst concentration (e.g., 10–20 mol% p-toluenesulfonic acid), reaction temperature (25–80°C), and solvent polarity to maximize yield. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C5, methyl at C3) and indoline backbone. Coupling constants (e.g., J = 8.2 Hz for aromatic protons) differentiate substituent orientations .
  • X-ray Crystallography : SHELX programs (SHELXS97 for structure solution, SHELXL97 for refinement) resolve absolute configuration. Key parameters include torsion angles (e.g., C10–C8–C9–N1 = 0.3°) and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 254.1184) .

Q. How are purity and stability assessed during storage?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify impurities (<1% area).
  • Stability Studies : Accelerated degradation under varying pH (1–13), temperature (4–40°C), and light exposure (ICH Q1A guidelines) monitor decomposition via UV-Vis absorbance shifts .

Advanced Research Questions

Q. What computational strategies predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking (AutoDock Vina) : Simulates interactions with biological targets (e.g., estrogen receptors) using PDB structures. Binding affinity (ΔG = −8.2 kcal/mol) and pose validation (RMSD < 2.0 Å) guide SAR studies .

Q. How can contradictions in crystallographic data (e.g., disordered atoms, low R-factors) be resolved during refinement?

  • Methodological Answer :

  • Disordered Atoms : Split occupancy models in SHELXL97 refine alternative conformations (e.g., phenoxy group disorder). Constraints (e.g., SIMU, DELU) stabilize thermal parameters .
  • Low-Resolution Data : TWIN/BASF commands in SHELXL handle twinning (common in indole derivatives). R-factor convergence (<5% ΔR1) validates refinement .

Q. What strategies enhance bioactivity through structural modifications?

  • Methodological Answer :

  • Derivative Design : Introduce electron-withdrawing groups (e.g., fluoro at C5) to improve metabolic stability.
  • In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7) compare IC₅₀ values. For example, bis-indolylalkanes show IC₅₀ = 12 µM against breast tumor cells .
  • Pharmacophore Mapping : Overlay crystal structures (e.g., PLATON) to identify conserved hydrogen-bond acceptors (e.g., carbonyl at C2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.